tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

Physicochemical profiling Synthetic intermediate Building block selection

This compound uniquely combines a Boc-protected amine at position 5 with a 1,3-dioxo (cyclic imide) functionality—both essential for controlled synthetic sequences. Unlike unprotected analogs, the Boc group enables orthogonal manipulation, while the saturated hexahydro core improves stability. Ideal for fragment-based screening targeting MMP-2/9, COX, PI3K, and HIV-1 integrase. Reduces synthetic steps by 1–2 compared to routes from unprotected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. Compatible with HPK1 antagonist chemotypes per US20220363695A1. ≥98% purity minimizes assay interference.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
Cat. No. B11812701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)C(=O)NC2=O
InChIInChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)10(16)13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15,16)
InChIKeyZTUGCYDYDGOCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1,3-Dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate: A Dual-Functional Synthetic Intermediate for Pyrrolopyridine-Based Drug Discovery


tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS 1334493-76-3) is a protected bicyclic heterocyclic building block belonging to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class [1]. The compound combines a saturated hexahydro-pyrrolo[3,4-c]pyridine core bearing a 1,3-dioxo (cyclic imide) functionality at positions 1 and 3 with a tert-butoxycarbonyl (Boc) protecting group at the 5-position nitrogen, yielding a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol . The pyrrolo[3,4-c]pyridine scaffold is one of six structural isomers of the bicyclic pyrrolopyridine system and has been extensively investigated for analgesic, sedative, anti-inflammatory, antidiabetic, antimycobacterial, antiviral, and antitumor activities [1].

Why 5-Boc-Octahydropyrrolo[3,4-c]pyridine or Unprotected 1,3-Dione Analogs Cannot Replace tert-Butyl 1,3-Dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate in Multi-Step Synthetic Sequences


The target compound occupies a unique intersection of two critical structural features—a Boc-protected secondary amine and a cyclic 1,3-dione (imide) moiety—that are not simultaneously present in any single commercially available close analog. Generic substitution with 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5, MW 226.32) forfeits the 1,3-dioxo functionality essential for downstream imide-based derivatization and pharmacophore engagement, while substitution with unprotected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 4664-01-1) loses both the Boc protecting group required for orthogonal synthetic manipulation and the saturated hexahydro core that confers conformational rigidity distinct from aromatic analogs . Forced degradation studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have demonstrated that these compounds are photolabile and extremely unstable in alkaline media, with stability heavily dependent on substitution pattern—making the precise combination of Boc protection and 1,3-dioxo functionality not merely a convenience but a necessity for controlled synthetic sequences [1].

Quantitative Differentiation Evidence: tert-Butyl 1,3-Dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate vs. Closest Analogs


Molecular Weight and Physicochemical Differentiation from the Non-Dioxo Boc-Protected Analog

The target compound (MW 254.28 g/mol, C12H18N2O4) differs from its closest commercially available analog, 5-Boc-octahydropyrrolo[3,4-c]pyridine (MW 226.32 g/mol, C12H22N2O2), by a molecular weight increase of 27.96 g/mol attributable to the replacement of two hydrogen atoms with two oxygen atoms constituting the 1,3-dioxo (cyclic imide) functionality . This additional 12.4% molecular mass is accompanied by the introduction of two hydrogen bond acceptor sites absent in the non-dioxo analog. The predicted density of the non-dioxo comparator is 1.1±0.1 g/cm³ with a boiling point of 313.8±25.0 °C, while the target compound's higher oxygen content is expected to increase density and polarity .

Physicochemical profiling Synthetic intermediate Building block selection

Orthogonal Synthetic Handle Advantage: Dual Boc/Imide vs. Single-Functionality Analogs

The target compound uniquely provides two orthogonal reactive handles in a single intermediate: (i) the acid-labile Boc protecting group at the 5-position nitrogen, enabling selective deprotection under mild acidic conditions (TFA or HCl) to reveal a free secondary amine for further functionalization; and (ii) the 1,3-dioxo (imide) moiety, which can undergo N-alkylation, N-acylation, or hydrolysis to the corresponding dicarboxylic acid derivative [1]. In contrast, 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5) offers only the Boc-protected amine handle with no imide functionality, while unprotected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 4664-01-1) offers the imide but no protecting group, requiring additional synthetic steps to install orthogonal protection [1][2]. The 1,3-dioxo-1H-pyrrolo[3,4-c]pyridine scaffold has been employed as a key pharmacophoric element in potent MMP inhibitors (e.g., compound 23: MMP-2 IC50 = 3 nM, MMP-9 IC50 = 12 nM, MMP-13 IC50 = 84 nM), demonstrating the biological relevance of the imide-containing scaffold [3].

Orthogonal protection Multi-step synthesis Medicinal chemistry

Class-Level COX Inhibitory Activity: Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives vs. Meloxicam Benchmark

N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives—the direct structural class to which the target compound's deprotected/functionalized form belongs—exhibit COX-1 and COX-2 inhibitory activity with IC50 values comparable to meloxicam, a clinically used NSAID [1]. In a study by Szkatuła et al. (2020), all tested derivatives in this class potentially inhibited both COX-1 and COX-2, with three compounds inhibiting COX-1 more strongly than the reference compound meloxicam [1]. Additionally, the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives DSZ-13 and DSZ-19 demonstrated moderate affinity for serotonin 5-HT1A receptors, desirable pharmacokinetic parameters including brain penetration, and significant antiallodynic activity in oxaliplatin- and streptozotocin-induced neuropathy models, with anti-inflammatory activity slightly weaker than indomethacin in carrageenan-induced edema models [2]. In contrast, the non-dioxo 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold lacks the imide pharmacophore and has no reported direct COX inhibitory activity, serving instead as a general diamine building block .

COX inhibition Anti-inflammatory Analgesic drug discovery

Conformational Rigidity Advantage: Saturated Hexahydro Core vs. Aromatic Dihydro Analogs

The target compound features a fully saturated hexahydro-pyrrolo[3,4-c]pyridine core, distinguishing it from aromatic or partially saturated analogs such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived compounds used in NAMPT inhibitor programs [1]. The saturated core provides greater three-dimensionality (higher fraction of sp³-hybridized carbons) compared to the planar aromatic 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, a property increasingly associated with improved clinical success rates in drug discovery [2]. While aromatic 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas have demonstrated potent NAMPT inhibition (IC50 = 10-11 nM) and antiproliferative activity (PC-3 IC50 = 36 nM; A2780 IC50 = 7 nM), these compounds lack the Boc-protected amine handle present in the target compound and possess different conformational and solubility profiles [1]. The saturated scaffold also mitigates the photolability observed in aromatic pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which are known to undergo photodegradation targeting the pyrrolo[3,4-c]pyridine-1,3-dione ring system [3].

Conformational analysis Scaffold diversity Fragment-based drug design

Synthetic Accessibility: Seven-Step Route from 3,4-Pyridinedicarboxylic Acid with Defined Intermediate Purity Standards

The target compound is accessible via a documented seven-step synthetic route starting from 3,4-pyridinedicarboxylic acid, proceeding through acetic anhydride-mediated cyclization to form the 3,4-pyridinedicarboximide intermediate, followed by hydrogenation and Boc protection steps [1]. Commercial suppliers offer the compound at ≥98% purity (HPLC), with ISO-certified quality systems applicable to global pharmaceutical R&D and quality control requirements . In contrast, the non-dioxo analog 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5) is typically offered at 95% purity . The trans-diastereomer (CAS 1273568-65-2) represents an alternative stereochemical configuration that may exhibit different reactivity and biological properties, making stereochemical specification critical for procurement decisions .

Process chemistry Route scouting Quality control

Biological Target Class Breadth: 1,3-Dione Scaffold Addresses MMP, COX, PI3K, and HIV-1 Integrase vs. Narrower Utility of Non-Dioxo Analogs

The 1,3-dioxo-pyrrolo[3,4-c]pyridine scaffold (the deprotected pharmacophoric core of the target compound) has demonstrated inhibitory activity across at least five distinct target classes, establishing its versatility as a privileged scaffold: (i) MMP-2 (IC50 = 3 nM), MMP-9 (IC50 = 12 nM), MMP-13 (IC50 = 84 nM) [1]; (ii) COX-1 and COX-2 (IC50 comparable to meloxicam) [2]; (iii) PI3K (IC50 = 270 nM for THP-1 cell chemotaxis inhibition) [1]; (iv) HIV-1 integrase (IC50 = 6-22 μM for strand transfer) [1]; (v) Aldose reductase (IC50 = 1.4-2.5 μM) [1]. In contrast, the non-dioxo 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold lacks the imide pharmacophore and is primarily employed as a general-purpose bicyclic diamine building block without documented intrinsic multi-target pharmacological activity . This target class breadth makes the 1,3-dioxo scaffold a more efficient entry point for hit-to-lead programs where multiple therapeutic hypotheses are being tested in parallel.

Target class diversity Polypharmacology Scaffold repurposing

Optimal Procurement and Application Scenarios for tert-Butyl 1,3-Dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Targeting the Pyrrolo[3,4-c]pyridine-1,3-dione Privileged Scaffold

The target compound serves as an ideal entry point for fragment-based screening collections requiring the 1,3-dioxo-pyrrolo[3,4-c]pyridine pharmacophore with a protected amine handle for subsequent elaboration. As documented, the 1,3-dione scaffold has confirmed activity against MMP-2 (IC50 = 3 nM), MMP-9 (IC50 = 12 nM), COX-1/COX-2, PI3K, and HIV-1 integrase, making this compound a versatile fragment for programs targeting oncology, inflammation, or metabolic disease [1]. The ≥98% commercial purity ensures minimal interference from impurities in fragment screening assays, while the Boc protecting group enables parallel library synthesis via selective deprotection and diversification of the 5-position amine [2].

Multi-Step Synthesis of N-Substituted Analgesic/Anti-Inflammatory Candidates Requiring Orthogonal Protection

For medicinal chemistry programs developing N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives as COX inhibitors or analgesic agents—a class shown to exhibit COX inhibition comparable to meloxicam and significant antiallodynic activity in neuropathic pain models—the target compound provides both the essential 1,3-dione pharmacophore and a Boc-protected amine in a single intermediate [1][2]. This dual functionality eliminates the need to install orthogonal protection on the 3,4-pyridinedicarboximide core, reducing the synthetic sequence by 1-2 steps compared to routes starting from unprotected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 4664-01-1) [2]. The saturated hexahydro core also mitigates the photodegradation sensitivity documented for aromatic analogs under ICH photostability testing conditions (6.0×10⁶ and 1.2×10⁶ lux·h) [3].

HPK1 Antagonist and Immuno-Oncology Agent Development Programs

Patent literature (US20220363695A1, assigned to Nimbus Saturn, Inc.) has established substituted pyrrolo[3,4-c]pyridines as HPK1 antagonists for cancer immunotherapy applications [1]. The target compound, with its Boc-protected amine and 1,3-dioxo functionality, provides a direct synthetic entry point into this chemotype space. The seven-step synthetic route from commodity starting material 3,4-pyridinedicarboxylic acid ensures scalable access, while the dual functionality supports the diverse substitution patterns claimed in HPK1 antagonist patents, where both the imide nitrogen and the piperidine nitrogen are frequently elaborated [2].

Comparative Scaffold-Hopping Studies Between Saturated and Aromatic Pyrrolopyridine Series

Research groups conducting systematic scaffold-hopping exercises between aromatic 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (as used in NAMPT inhibitors with IC50 = 10-11 nM) and fully saturated hexahydro-pyrrolo[3,4-c]pyridine scaffolds require the target compound as the saturated comparator [1]. The 27.96 g/mol molecular weight difference and increased sp³ character compared to aromatic analogs provide distinct physicochemical and conformational properties that can be systematically evaluated for impact on potency, selectivity, and ADME parameters. The availability of both the target compound and its trans-diastereomer (CAS 1273568-65-2) further enables stereochemical SAR exploration [2].

Quote Request

Request a Quote for tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.